molecular formula C19H29NO3S B2616396 (2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone CAS No. 2034423-01-1

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone

Cat. No. B2616396
CAS RN: 2034423-01-1
M. Wt: 351.51
InChI Key: LMUFTDMMQJKMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1. Catalytic Applications

In the realm of catalysis, compounds similar to (2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone have been explored for their ability to catalyze various reactions. For instance, a study by Dönges et al. (2014) discussed cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which are Lewis acids capable of catalyzing oxidative cyclization of alkenols by tert-butyl hydroperoxide (TBHP) (Dönges et al., 2014).

2. Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural properties of compounds structurally related to the target chemical. Karthik et al. (2021) synthesized and characterized a compound involving piperidine and performed single crystal X-ray diffraction studies to understand its structural properties (Karthik et al., 2021).

3. Antimicrobial Activity

The antimicrobial potential of related compounds has been a subject of research. Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated them for in vitro antibacterial and antifungal activities, finding some compounds to exhibit good antimicrobial activity (Mallesha & Mohana, 2014).

4. Antioxidant Properties

Investigations into the antioxidant properties of structurally similar compounds have been carried out. A study by Dineshkumar and Parthiban (2022) synthesized a molecule involving piperidin-4-one and evaluated its antioxidant efficacy, offering insights into its potential therapeutic applications (Dineshkumar & Parthiban, 2022).

5. Receptor Interaction Studies

There has been research on how similar compounds interact with receptors, which can be relevant for drug design. Shim et al. (2002) examined the molecular interaction of an antagonist with the CB1 cannabinoid receptor, highlighting the significance of such studies in understanding receptor-ligand interactions (Shim et al., 2002).

properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3S/c1-19(2,3)24-13-15-8-6-7-11-20(15)18(21)14-9-10-16(22-4)17(12-14)23-5/h9-10,12,15H,6-8,11,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUFTDMMQJKMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone

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